molecular formula C14H10Cl2O B1357816 3,5-Dichloro-3'-methylbenzophenone CAS No. 951887-42-6

3,5-Dichloro-3'-methylbenzophenone

Cat. No.: B1357816
CAS No.: 951887-42-6
M. Wt: 265.1 g/mol
InChI Key: IXZDFCOYCSYRST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-3’-methylbenzophenone is an organic compound with the molecular formula C14H10Cl2O It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-3’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,5-dichlorobenzoyl chloride with 3-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of 3,5-Dichloro-3’-methylbenzophenone follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-3’-methylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 3,5-Dichlorobenzoic acid or 3,5-Dichloro-3’-methylbenzyl alcohol.

    Reduction: 3,5-Dichloro-3’-methylbenzyl alcohol.

    Substitution: Various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

3,5-Dichloro-3’-methylbenzophenone is utilized in several scientific research areas:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-3’-methylbenzophenone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

    Benzophenone: The parent compound, lacking the chlorine and methyl substitutions.

    3,5-Dichlorobenzophenone: Similar structure but without the methyl group.

    3-Methylbenzophenone: Similar structure but without the chlorine atoms.

Uniqueness: 3,5-Dichloro-3’-methylbenzophenone is unique due to the presence of both chlorine and methyl groups, which influence its chemical reactivity and biological activity. The combination of these substituents can enhance its stability and specificity in various applications compared to its analogs.

Properties

IUPAC Name

(3,5-dichlorophenyl)-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O/c1-9-3-2-4-10(5-9)14(17)11-6-12(15)8-13(16)7-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZDFCOYCSYRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.